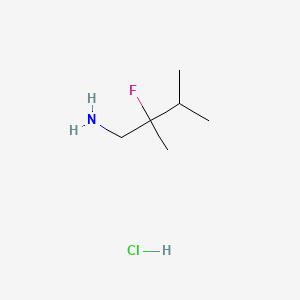
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a fluorine atom, two methyl groups, and an amine group attached to a butane backbone. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride typically involves the introduction of a fluorine atom into the butane backbone. One common method is the fluorination of 2,3-dimethylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid, resulting in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-3,3-dimethylbutan-1-amine hydrochloride
- 2-(Aminomethyl)-1,1-difluoro-3,3-dimethylbutane hydrochloride
Uniqueness
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atom and the methyl groups on the butane backbone. This structural arrangement can result in distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H15ClFN |
|---|---|
Peso molecular |
155.64 g/mol |
Nombre IUPAC |
2-fluoro-2,3-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2)6(3,7)4-8;/h5H,4,8H2,1-3H3;1H |
Clave InChI |
VAGDTRWFCKQOCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


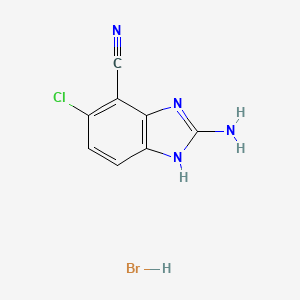
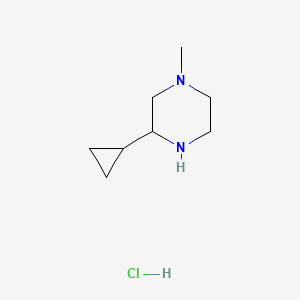
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)

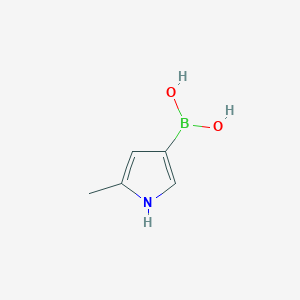

![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
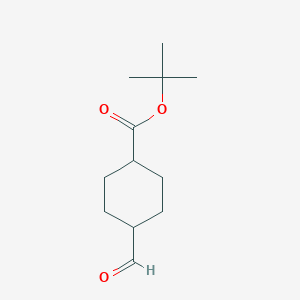
![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
![Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13471118.png)

